Acetyldiethylcholine

説明

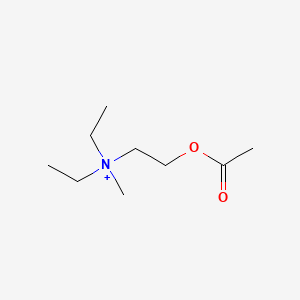

Acetyldiethylcholine (chemical name: 2-(acetyloxy)-N,N-diethylethanaminium) is a synthetic cholinergic compound derived from the structural modification of acetylcholine (ACh). It is classified as a "false neurotransmitter" due to its ability to mimic ACh in synaptic transmission while exhibiting distinct pharmacological properties . This compound is synthesized through the acetylation of diethylcholine, a choline analogue, and is released from nerve terminals in response to depolarizing stimuli such as high K⁺ concentrations or electrical stimulation . Its molecular structure replaces the two methyl groups on the quaternary nitrogen of ACh with ethyl groups, increasing its molecular mass and altering receptor interactions (Figure 1) .

特性

CAS番号 |

54378-00-6 |

|---|---|

分子式 |

C9H20NO2+ |

分子量 |

174.26 g/mol |

IUPAC名 |

2-acetyloxyethyl-diethyl-methylazanium |

InChI |

InChI=1S/C9H20NO2/c1-5-10(4,6-2)7-8-12-9(3)11/h5-8H2,1-4H3/q+1 |

InChIキー |

RXNRTQDDFAZYGG-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCOC(=O)C |

正規SMILES |

CC[N+](C)(CC)CCOC(=O)C |

関連するCAS |

53566-04-4 (iodide) |

同義語 |

AcDECh acetyldiethylcholine acetyldiethylcholine bromide acetyldiethylcholine iodide |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Acetyldiethylcholine belongs to a family of ethyl-substituted choline derivatives. Key structural analogues include acetylmonoethylcholine (one ethyl group) and acetyltriethylcholine (three ethyl groups). Below is a detailed comparison of their properties:

Table 1: Structural and Functional Comparison of this compound and Analogues

| Compound | Structural Features | Release Efficiency* (%) | Subcellular Storage (Free:Bound Ratio) | Receptor Affinity (vs. ACh) |

|---|---|---|---|---|

| Acetylcholine (ACh) | Quaternary N⁺, two methyl groups, ester bond | 100 (Baseline) | 1:1.5 | High (muscarinic/nicotinic) |

| This compound | Two ethyl groups on N⁺ | 65–70 | 1:1.4 | Reduced (partial agonism) |

| Acetylmonoethylcholine | One ethyl, one methyl on N⁺ | 80–85 | 1:1.3 | Moderate |

| Acetyltriethylcholine | Three ethyl groups on N⁺ | 40–45 | 1:1.6 | Very low |

*Release efficiency measured as Ca²⁺-dependent exocytosis in rat cerebral cortical slices .

Key Findings from Research:

Release Dynamics: this compound is released 30–35% less efficiently than ACh due to steric hindrance from ethyl groups, which impair vesicular packaging and exocytosis . In contrast, acetylmonoethylcholine retains ~80% of ACh’s release efficiency, suggesting that a single ethyl substitution minimally disrupts synaptic machinery .

Receptor Interactions :

- This compound exhibits partial agonism at muscarinic receptors and negligible activity at nicotinic receptors, unlike ACh, which activates both receptor types robustly .

- Acetyltriethylcholine’s bulky structure renders it nearly inactive at cholinergic receptors, limiting its utility as a functional transmitter .

Subcellular Localization :

- All ethyl-substituted analogues distribute between free (cytosolic) and bound (vesicular) nerve terminal stores similarly to ACh, but acetyltriethylcholine shows a slightly higher proportion in bound stores (1:1.6 vs. 1:1.5 for ACh) .

Clinical Implications :

- This compound’s reduced receptor affinity and release efficiency make it a candidate for studying cholinergic dysfunction or modulating synaptic activity without overstimulation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。